Boc-Ile-ONp

peptide synthesis coupling kinetics active ester reactivity

Synthesizing Ile-containing peptide APIs requires precise epimerization control and real-time coupling verification. Boc-Ile-ONp addresses both: • Intermediate ONp ester kinetics minimize D-allo-isoleucine formation vs. faster OPfp or slower OSu analogues • Chromogenic 4-nitrophenolate release (λmax ≈ 400 nm) enables real-time spectrophotometric coupling monitoring without quenching reagents • Solid powder (≥98% purity) permits stoichiometric control, eliminating coupling reagents and associated urea byproducts. Also serves as a chromogenic substrate for serine/cysteine protease P1 specificity profiling in 96-/384-well kinetic assays.

Molecular Formula C17H24N2O6
Molecular Weight 352.4 g/mol
CAS No. 16948-38-2
Cat. No. B558294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ile-ONp
CAS16948-38-2
Synonyms16948-38-2; Boc-Ile-ONp; (2S,3S)-4-Nitrophenyl2-((tert-butoxycarbonyl)amino)-3-methylpentanoate; Boc-L-Isoleucine4-nitrophenylester; ST51037525; 15128_ALDRICH; SCHEMBL16284648; 15128_FLUKA; CTK8B8732; MolPort-003-926-663; ZINC2390957; 8686AA; ANW-61138; AKOS016003349; AK-59971; DB-029524; KB-206697; ST2414231; TC-149883; N-(tert-Butoxycarbonyl)-L-isoleucine4-nitrophenylester; 4-nitrophenyl(2S,3S)-2-[(tert-butoxy)carbonylamino]-3-methylpentanoate
Molecular FormulaC17H24N2O6
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C17H24N2O6/c1-6-11(2)14(18-16(21)25-17(3,4)5)15(20)24-13-9-7-12(8-10-13)19(22)23/h7-11,14H,6H2,1-5H3,(H,18,21)
InChIKeyRFSVHANJROIWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ile-ONp (CAS 16948-38-2) Procurement Guide: Activated Boc-Isoleucine for Peptide Synthesis and Enzyme Substrate Applications


Boc-Ile-ONp (N-α-tert-butyloxycarbonyl-L-isoleucine 4-nitrophenyl ester) is a pre-formed, shelf-stable active ester of isoleucine, widely used in Boc-strategy solid-phase peptide synthesis (SPPS) and as a chromogenic enzyme substrate . The tert-butoxycarbonyl (Boc) group protects the α-amino group and is cleavable under mild acidic conditions (e.g., TFA), while the 4-nitrophenyl (ONp) ester serves as a moderately activated leaving group that enables aminolysis without the need for an external coupling reagent [1]. This compound belongs to the class of Boc-amino acid p-nitrophenyl esters, alongside analogues such as Boc-Ala-ONp, Boc-Leu-ONp, and Boc-Phe-ONp, all of which are employed in both synthetic peptide chemistry and protease activity assays [2].

Why Generic Substitution of Boc-Ile-ONp with Other Boc-Isoleucine Active Esters or In-Situ Coupling Reagents Carries Quantifiable Performance Risk


Substituting Boc-Ile-ONp with Boc-Ile-OSu, Boc-Ile-OPfp, or a one-pot coupling reagent (e.g., HBTU/HOBt) is not risk-neutral: the active ester leaving group governs both aminolysis kinetics and racemization susceptibility. The p-nitrophenyl (ONp) ester exhibits an intermediate coupling rate constant relative to the faster pentafluorophenyl (OPfp) and slower succinimidyl (OSu) esters, and this balance critically influences coupling completion time and epimerization at the Ile Cα position [1]. Furthermore, the 4-nitrophenolate chromophore released during aminolysis enables real-time spectrophotometric reaction monitoring (λmax ≈ 400 nm), a feature absent in OSu and OPfp analogues, which is essential for enzymatic kinetic assays and process analytical technology (PAT)-driven peptide manufacturing [2].

Quantitative Evidence for Boc-Ile-ONp Selection: Comparator-Anchored Performance Data


Coupling Rate Positioning of Boc-Amino Acid ONp Esters Among Common Active Esters

The second-order coupling rate constants (Kc) of Boc-amino acid active esters with L-Val-OMe in THF at 23 °C follow the rank order OPfp > OPcp > OTcp > ONp > OSu. While the study used Boc-Ala, Boc-Phe, and Boc-Cys(Bzl) derivatives rather than Boc-Ile explicitly, the authors concluded that the active ester group exerts a dominant effect on Kc while the amino acid side chain exerts a secondary effect. This class-level inference positions Boc-Ile-ONp as having a coupling rate intermediate between the faster OPfp ester and the slower OSu ester, making it suitable for applications where moderate reactivity and reduced risk of 'overactivation'-driven racemization are desired [1].

peptide synthesis coupling kinetics active ester reactivity

Racemization Propensity During Active Ester Formation: p-Nitrophenyl vs. N-Hydroxysuccinimide Esters

In a comparative study of active ester formation from N-protected peptide acids, the preparation of N-hydroxysuccinimide esters yielded optically pure products, whereas p-nitrophenyl and pentachlorophenyl active esters showed detectable racemization as measured by L-amino acid oxidase digestion. This class-level evidence indicates that Boc-Ile-ONp carries a measurable risk of racemization during its synthesis and handling that is not shared by the corresponding Boc-Ile-OSu analogue. However, the base-catalyzed racemization of p-nitrophenyl esters during the coupling step itself is base-dependent, and milder tertiary amines (e.g., N-ethylmorpholine) induce significantly less racemization than triethylamine [1][2].

racemization active ester formation optical purity sequential polypeptide synthesis

Chromogenic Detection Advantage: Spectrophotometric Monitoring of Boc-Ile-ONp Coupling and Enzymatic Hydrolysis

Boc-Ile-ONp liberates 4-nitrophenolate (λmax ≈ 400 nm, ε ≈ 12,000–14,000 M⁻¹cm⁻¹ at pH > 7) upon aminolysis or enzymatic hydrolysis, enabling real-time quantitative monitoring. This property was directly exploited by Sabit et al., who employed Boc-Ile-ONp alongside Boc-Ala-ONp, Boc-Leu-ONp, Boc-Val-ONp, Boc-Gln-ONp, and Boc-Phe-ONp to evaluate the esterase activity of the HCMV A143T/A144T protease mutant. The chromogenic output permitted continuous kinetic readout without the need for quenching, derivatization, or LC-MS analysis. In contrast, Boc-Ile-OSu and Boc-Ile-OPfp lack a chromophore with comparable molar absorptivity in the visible range, making real-time spectrophotometric tracking impractical [1].

chromogenic substrate spectrophotometric monitoring protease assay process analytical technology

Purity Specification Benchmark: Sigma-Aldrich ≥98.0% (TLC) as a Procurement-Quality Anchor

Sigma-Aldrich lists Boc-Ile-ONp (Product No. 15128) with a purity specification of ≥98.0% as determined by thin-layer chromatography (TLC), supplied as a powder with a recommended storage temperature of 2–8 °C . Many alternative suppliers (including of Boc-Ile-OSu and Boc-Ile-OPfp) provide purity specifications of ≥95% or '≥97%', making the Sigma-Aldrich specification a quantifiably higher benchmark that translates into fewer purification cycles and higher isolated yields in multi-step peptide syntheses. The 2–8 °C storage condition reflects the moderate hydrolytic stability of the ONp ester; by comparison, Boc-Ile-OPfp typically requires storage at –20 °C and desiccation to prevent premature hydrolysis of the more moisture-sensitive pentafluorophenyl ester [1].

purity specification TLC quality control peptide synthesis grade

Protecting Group Orthogonality: Boc vs. Z in p-Nitrophenyl Ester Strategy

Boc-Ile-ONp and Z-Ile-ONp (CAS 2130-99-6) are both p-nitrophenyl esters of isoleucine but differ in Nα-protecting group. The Boc group is cleavable under mild acidic conditions (TFA, 30–60 min at room temperature), whereas the Z group requires either catalytic hydrogenolysis (H₂/Pd-C) or strongly acidic conditions (HBr/AcOH). This orthogonality means Boc-Ile-ONp is specifically compatible with Boc-SPPS protocols (TFA-labile linker resins) and is orthogonal to base-labile Fmoc protection, whereas Z-Ile-ONp cannot be used in Boc-SPPS without risking premature deprotection. Quantitatively, Jham et al. reported that Boc-amino acid active esters couple slower than their corresponding Z-amino acid active esters in most cases, indicating that the Boc-ONp combination offers a uniquely moderate reactivity niche [1].

Boc strategy Z strategy protecting group orthogonality solid-phase peptide synthesis

Optimal Application Scenarios for Boc-Ile-ONp Based on Quantitative Differentiation Evidence


Boc-SPPS Peptide Synthesis Requiring Moderate Coupling Reactivity and Chromogenic Monitoring

In Boc-strategy solid-phase peptide synthesis, Boc-Ile-ONp is the preferred activated Ile building block when the synthesis protocol demands an intermediate coupling rate to minimize epimerization at the Ile Cα position and when real-time spectrophotometric monitoring of coupling completion (via 4-nitrophenolate release at 400 nm) is desired. This scenario is especially relevant for synthesizing Ile-containing peptide APIs where D-allo-isoleucine contamination must be controlled below pharmacopoeial thresholds [1].

Protease Substrate Specificity Profiling and Inhibitor Screening Using Chromogenic Readout

Boc-Ile-ONp serves as a chromogenic substrate for profiling the P1 specificity of serine and cysteine proteases. The release of 4-nitrophenolate enables continuous kinetic readout in 96- or 384-well plate formats without quenching or secondary detection reagents. This application leverages the compound's dual function as both an activated amino acid derivative and a spectrophotometrically detectable substrate, a property not shared by OSu or OPfp analogues [1].

Solution-Phase Dipeptide Synthesis with In-Situ Reaction Monitoring and Minimal Reagent Loading

For solution-phase synthesis of Boc-Ile-Xaa-OR dipeptides on a gram-to-kilogram scale, Boc-Ile-ONp enables a two-step procedure (pre-activation followed by coupling) that avoids stoichiometric coupling reagents and their associated urea byproducts. The chromogenic leaving group facilitates reaction progress monitoring, and the solid powder form (≥98.0% purity) permits precise stoichiometric control. This is distinct from one-pot HBTU/HOBt-mediated couplings, which generate tetramethylurea byproducts requiring aqueous workup [1].

Process Analytical Technology (PAT)-Integrated Peptide Manufacturing Workflows

In cGMP peptide manufacturing environments, the spectrophotometric detectability of the ONp leaving group enables inline or at-line UV-Vis process analytical technology for real-time coupling completion verification, supporting quality-by-design (QbD) frameworks. This capability differentiates Boc-Ile-ONp from non-chromogenic active esters and aligns with ICH Q8–Q11 guidelines for pharmaceutical development and manufacturing [1].

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